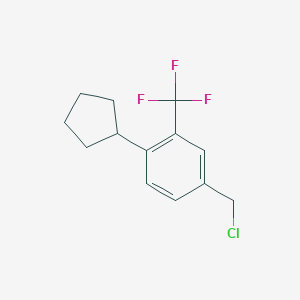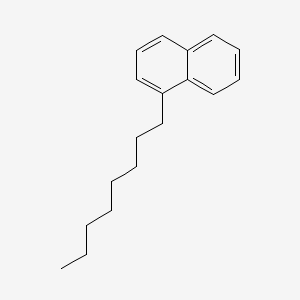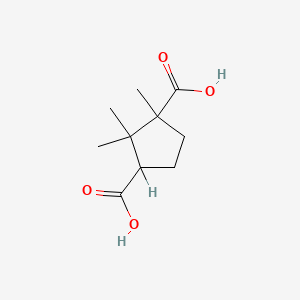![molecular formula C10H10N4O2 B6594325 [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 82822-12-6](/img/structure/B6594325.png)
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
描述
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound features a tetrazole ring substituted with a 4-methylphenyl group and an acetic acid moiety. Tetrazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Substitution with 4-Methylphenyl Group:
Attachment of Acetic Acid Moiety: The acetic acid group can be introduced via carboxylation reactions or by using acetic anhydride in the presence of catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common reagents used in these processes include azides, nitriles, and acetic anhydride.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the tetrazole ring or the acetic acid moiety, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Catalysis: Tetrazole derivatives, including [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, are used as ligands in coordination chemistry and catalysis.
Material Science: These compounds are explored for their potential in creating advanced materials with unique properties.
Biology and Medicine:
Pharmaceuticals: Tetrazole derivatives are known for their bioactivity and are investigated for their potential as antimicrobial, antifungal, and anticancer agents.
Biological Probes: The compound can be used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry:
Agrochemicals: Tetrazole derivatives are used in the development of pesticides and herbicides.
Polymers: These compounds are incorporated into polymer matrices to enhance their properties.
作用机制
The mechanism of action of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate their activity. The acetic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability.
相似化合物的比较
- [5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid
- [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid
- [5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetic acid
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (e.g., methyl, methoxy, chloro, fluoro).
- Bioactivity: The presence of different substituents can significantly impact the compound’s bioactivity, solubility, and stability.
- Uniqueness: [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets.
属性
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-2-4-8(5-3-7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSWVLDHWIJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002929 | |
| Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82822-12-6 | |
| Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)





